

Application Notes and Protocols: LDC000067 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: LDC000067

Cat. No.: B1674669

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Introduction

LDC000067 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).^{[1][2][3]} CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in various cancers.^{[4][5]} Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized as a superior preclinical platform for evaluating anticancer agents due to their ability to retain the histopathological and genetic characteristics of the original tumor.^{[6][7]}

This document provides a comprehensive overview of the potential application of **LDC000067** in PDX models based on its known mechanism of action and preclinical data. While direct studies of **LDC000067** in cancer-focused PDX models are not extensively published, this guide offers extrapolated protocols and key considerations for researchers seeking to investigate its efficacy in this translational research setting.

LDC000067: Mechanism of Action and Preclinical Data

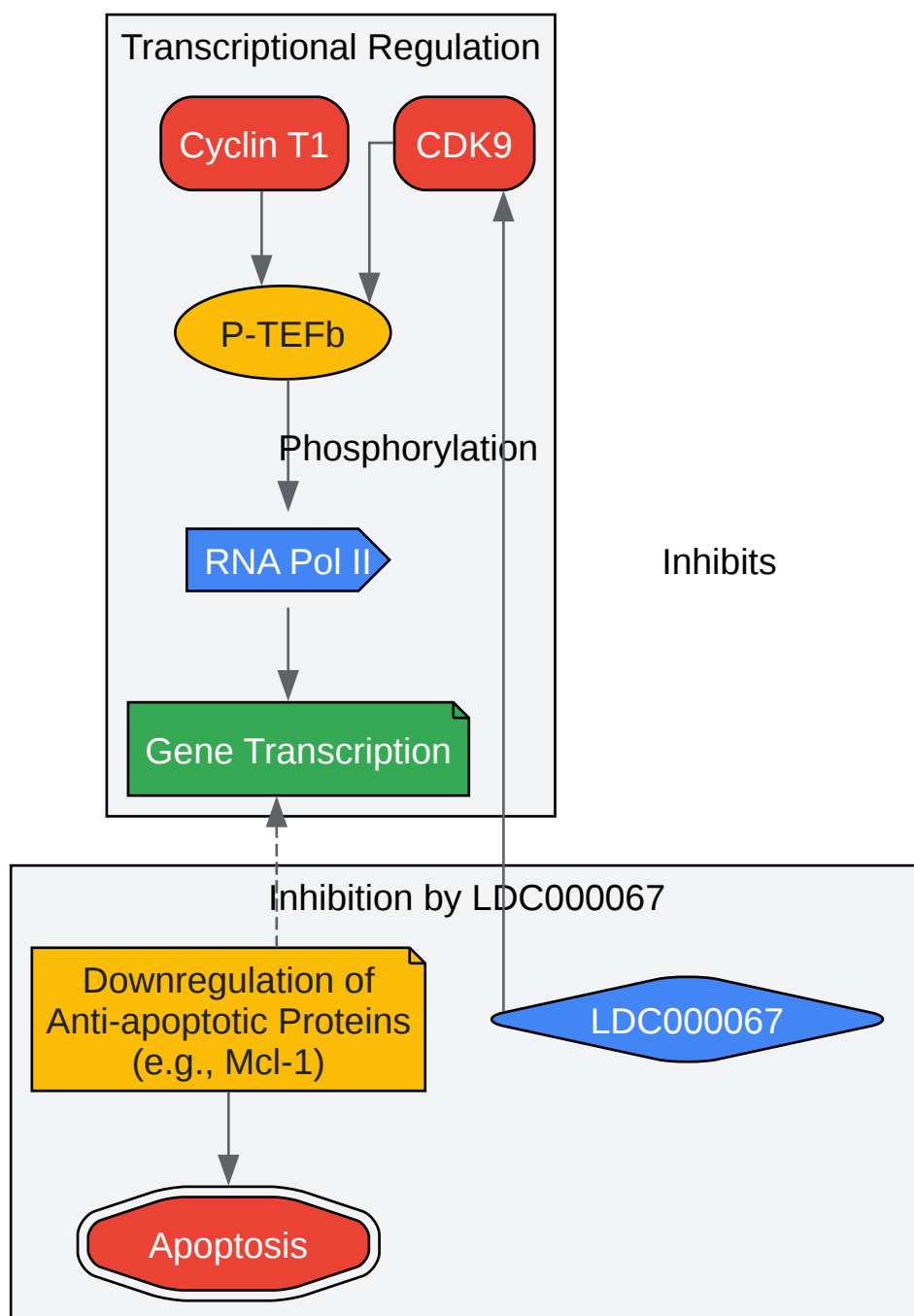
LDC000067 exerts its anticancer effects by selectively inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to a reduction in the

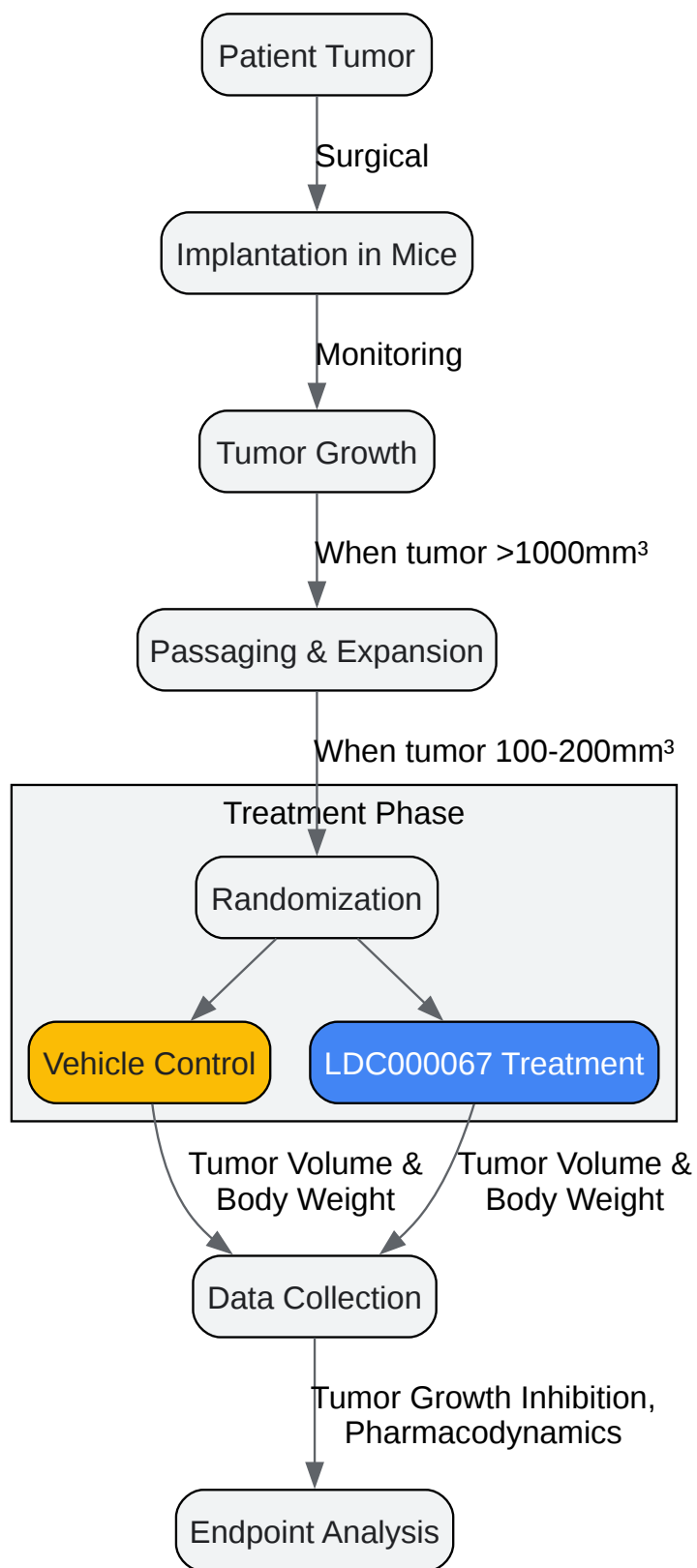
phosphorylation of the C-terminal domain of RNA Polymerase II, resulting in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells.[1][8]

Quantitative Data Summary

Parameter	Value	Reference
Target	Cyclin-Dependent Kinase 9 (CDK9)	[1][2]
IC50 (CDK9/cyclin T1)	44 nM	[1][3][9]
Selectivity (vs. other CDKs)	>55-fold over CDK1, CDK2, CDK4, CDK6, CDK7	[1][9]
Molecular Weight	370.43 g/mol	[1]
Formula	C18H18N4O3S	[1]
Solubility	Soluble in DMSO (up to 100 mM)	[2][3]

Signaling Pathway





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